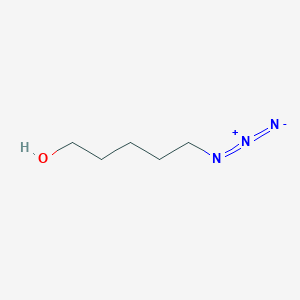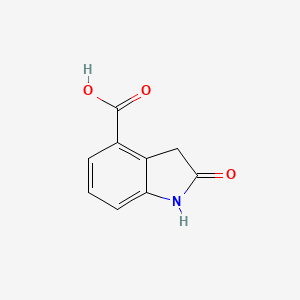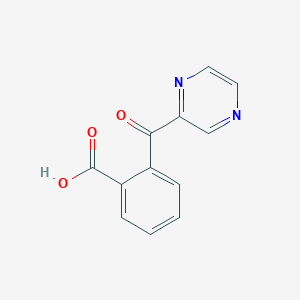
5-Azidopentan-1-ol
Descripción general
Descripción
5-Azidopentan-1-ol is a linker containing an azide group and a terminal hydroxyl group . It is a synthetic organic compound with the molecular formula C5H11N3O.
Molecular Structure Analysis
The molecular formula of 5-Azidopentan-1-ol is C5H11N3O . The average mass is 129.160 Da and the monoisotopic mass is 129.090210 Da .Chemical Reactions Analysis
The azide group in 5-Azidopentan-1-ol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Aplicaciones Científicas De Investigación
Synthesis of Bicyclo[1.1.1]pentan-1-amine
5-Azidopentan-1-ol is relevant in the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound with medicinal chemistry significance. A study by (Goh et al., 2014) explored the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, which is an intermediate in this synthesis, highlighting its importance in creating flexible and scalable routes to target compounds.
Prodrug Design for Antiviral Agents
5-Azidopentan-1-ol is also significant in the development of prodrugs, particularly for antiviral agents. (Parang et al., 2000) discussed novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), a key drug used in treating HIV. The study emphasized the role of azido compounds in enhancing the therapeutic profile of AZT.
Chemical Synthesis of Blood Group Epitopes
In the field of carbohydrate chemistry, 5-Azidopentan-1-ol plays a role in synthesizing oligosaccharides representing human blood group epitopes. (Perez et al., 1998) demonstrated the preparation of trisaccharide and tetrasaccharide structures using 5-azido-3-oxa-l-pentanol, showcasing its utility in complex biological molecule synthesis.
Synthesis of Polyesters with Pendant Azido Groups
5-Azidopentan-1-ol is important in the synthesis of aromatic polyesters containing pendant azido groups. (Nagane et al., 2019) reported the synthesis and characterization of such polyesters, demonstrating their potential for chemical modification and thermal cross-linking.
Inhibition of Nitric Oxide Synthases
In bioorganic chemistry, 5-azidopentan-1-ol derivatives are explored as inhibitors of nitric oxide synthases. (Ulhaq et al., 1998) studied S-2-amino-5-azolylpentanoic acids, which showed potential in inhibiting nitric oxide synthases, indicating the compound's relevance in medicinal chemistry.
Propiedades
IUPAC Name |
5-azidopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-8-7-4-2-1-3-5-9/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCFSFWVMHRCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446308 | |
| Record name | 5-azidopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azidopentan-1-ol | |
CAS RN |
170220-11-8 | |
| Record name | 5-azidopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















